3-(4-Ethoxy-3,5-difluorophenyl)propanoic acid
Overview
Description
3-(4-Ethoxy-3,5-difluorophenyl)propanoic acid is an organic compound with the molecular formula C11H12F2O3 and a molecular weight of 230.21 g/mol It is characterized by the presence of an ethoxy group and two fluorine atoms attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
The synthesis of 3-(4-Ethoxy-3,5-difluorophenyl)propanoic acid typically involves the reaction of 4-ethoxy-3,5-difluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(4-Ethoxy-3,5-difluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Scientific Research Applications
3-(4-Ethoxy-3,5-difluorophenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxy-3,5-difluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The ethoxy and fluorine substituents on the phenyl ring influence its binding affinity and selectivity towards these targets. The exact pathways and molecular targets are still under investigation, but it is believed to modulate enzyme activity and receptor interactions .
Comparison with Similar Compounds
Similar compounds to 3-(4-Ethoxy-3,5-difluorophenyl)propanoic acid include:
3-(3,5-Difluorophenyl)propanoic acid: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.
3-(4-Ethoxyphenyl)propanoic acid: Lacks the fluorine atoms, which can influence its electronic properties and interactions with molecular targets.
3-(4-Fluorophenyl)propanoic acid: Contains only one fluorine atom, which may result in different chemical and biological properties. The presence of both ethoxy and fluorine substituents in this compound makes it unique and potentially more versatile in its applications.
Properties
IUPAC Name |
3-(4-ethoxy-3,5-difluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-2-16-11-8(12)5-7(6-9(11)13)3-4-10(14)15/h5-6H,2-4H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZUKNOCIQODQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)CCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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